molecular formula C14H12FNO2 B337417 N-(4-fluorophenyl)-2-phenoxyacetamide

N-(4-fluorophenyl)-2-phenoxyacetamide

Cat. No.: B337417
M. Wt: 245.25 g/mol
InChI Key: ZQKXCNVHGORDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-phenoxyacetamide is an amide-linked small molecule of significant interest in medicinal chemistry and drug discovery research. This compound serves as a valuable chemical building block, as its structure combines a phenoxyacetamide backbone with a 4-fluorophenyl group , a motif common in the development of novel bioactive agents . Research into structurally similar compounds has demonstrated their potential as core scaffolds for discovering new therapeutic candidates. For instance, amide-linked molecules sharing this core structure have been investigated for their anti-inflammatory and chondroprotective effects in models of osteoarthritis, where they can inhibit the production of nitric oxide (NO) in TNF-α-stimulated chondrocytes . Furthermore, closely related N-phenylacetamide derivatives have shown promising in-vitro cytotoxic activity against various human cancer cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60), highlighting the potential of this chemical class in oncology research . The mechanism of action for related compounds is complex and may involve the downregulation of key signaling pathways and transcriptional factors, such as NF-κB and STAT-3, which are central to inflammation and cell survival . Researchers utilize this compound strictly as a tool for the synthesis and biological screening of novel small molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-phenoxyacetamide

InChI

InChI=1S/C14H12FNO2/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)

InChI Key

ZQKXCNVHGORDOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)F

solubility

36.8 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

Fluorine vs. Other Halogens
  • 2-Chloro-N-(4-fluorophenyl)acetamide: Replacing the phenoxy group with chlorine (Cl) retains the para-fluorophenyl moiety. This compound exhibits strong intermolecular N–H···O hydrogen bonding, influencing its crystalline packing and solubility. However, the chloro substituent may reduce bioactivity compared to phenoxy derivatives due to differences in electronic and steric effects .
  • Flufenacet (N-(4-Fluorophenyl)-N-isopropyl-2-(trifluoromethylthiadiazolyloxy)acetamide) : This agrochemical introduces a trifluoromethylthiadiazole ring, significantly enhancing herbicidal activity. The dual fluorination (phenyl and thiadiazole) improves lipid solubility and target binding, highlighting the importance of fluorinated heterocycles in pesticide design .
Phenoxy vs. Non-Phenoxy Substituents
  • N-(4-Cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide: Substituting the phenyl ring with a cyan group alters electronic properties, increasing polarity. The dichlorophenoxy group may enhance interactions with hydrophobic enzyme pockets, though this compound’s bioactivity remains less explored .
  • However, the azido group’s instability under physiological conditions limits its therapeutic use compared to the more stable phenoxy analog .
Anticancer and Anti-inflammatory Derivatives
  • N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide: The bromophenyl ethyl group enhances cytotoxic activity against cancer cells, with IC₅₀ values comparable to standard drugs. The bulky bromo substituent improves membrane permeability, demonstrating how alkylation and halogenation synergize to boost efficacy .
  • 2-(4-Fluorophenyl)-N-(4-fluorophenylcarbamoyl)acetamide (1c) : Dual fluorination at both the acetamide and carbamoyl groups improves anti-inflammatory activity. This suggests that fluorinated carbamates may offer superior pharmacokinetic profiles .

Comparative Physicochemical Properties

Compound Name Molecular Weight Key Substituents Bioactivity Highlight Reference
N-(4-Fluorophenyl)-2-phenoxyacetamide 259.26 g/mol Phenoxy, para-F-phenyl Base structure for optimization
2-Chloro-N-(4-fluorophenyl)acetamide 201.62 g/mol Chloro, para-F-phenyl Intermediate for heterocyclic synthesis
Flufenacet 364.34 g/mol Trifluoromethylthiadiazole, isopropyl Herbicidal (AGO classification)
N-(4-Cyanophenyl)-2-(2,4-dichlorophenoxy)acetamide 349.18 g/mol Cyan, dichlorophenoxy Underexplored bioactivity

Key Research Findings

Electronic Effects : Fluorine’s electron-withdrawing nature increases the acetamide’s electrophilicity, enhancing interactions with nucleophilic residues in target proteins .

Steric Considerations : Bulky substituents (e.g., bromophenyl in ) improve binding specificity but may reduce solubility.

Hydrogen Bonding: Phenoxy and carbamoyl groups facilitate intermolecular interactions critical for crystal packing and stability .

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